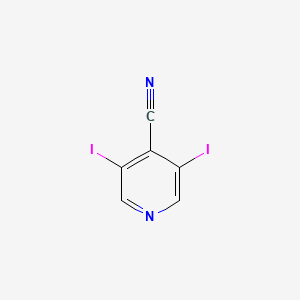

![molecular formula C7H7ClN2 B1601152 咪唑并[1,2-a]吡啶盐酸盐 CAS No. 34167-64-1](/img/structure/B1601152.png)

咪唑并[1,2-a]吡啶盐酸盐

描述

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A new synthetic strategy for the preparation of imidazo[1,2-a]pyridines is based on the electrocyclization reaction of imino pyridinium salts upon treatment with a strong base .Molecular Structure Analysis

Imidazo[1,2-a]pyridine is a fused bicyclic 5–6 heterocycle . The molecular weight of Imidazo[1,2-a]pyridine is 118.14 .Chemical Reactions Analysis

The direct functionalization of Imidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of Imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of Imidazo[1,2-a]pyridines include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine has a molecular weight of 118.14 . It is a liquid with a refractive index of n20/D 1.626 (lit.) and a boiling point of 103 °C/1 mmHg (lit.). The density is 1.165 g/mL at 25 °C (lit.) .科学研究应用

药物化学:药物设计与开发

咪唑并[1,2-a]吡啶盐酸盐由于其结构特征有利于药物化学,因此可以用作“药物偏见”支架 . 它是几种治疗用药物的基础,例如唑吡坦和阿普地坦,它们是中枢神经系统调节剂 . 该化合物能够与多种生物靶标相互作用,使其成为开发具有潜在抗溃疡、抗惊厥和抗癫痫特性的新药的宝贵工具 .

材料科学:结构应用

咪唑并[1,2-a]吡啶盐酸盐的结构特征使其在材料科学中具有用处。 其稠合的双环 5-6 杂环是创建具有特定所需特性的材料的组成部分,例如提高的耐久性或导电性 .

生物活性:治疗作用

咪唑并[1,2-a]吡啶盐酸盐表现出广泛的生物活性。它已被研究用于其抗原生动物、驱虫、抗真菌、抗菌、止痛、抗病毒、抗癌、抗炎、抗结核和抗肿瘤特性。 这使其成为天然和医药产品领域的重要结构骨架 .

药理学:中枢神经系统调节

在药理学中,咪唑并[1,2-a]吡啶盐酸盐被研究用作中枢神经系统的调节剂。 它作为各种商业药物开发的生物活性核心,影响神经通路和反应 .

成像:诊断和研究工具

该化合物也用于成像,特别是在用于共聚焦显微镜和成像的发射器中。 其发光特性使其适合于创建对比剂,有助于可视化生物组织和结构 .

光电子学:器件制造

咪唑并[1,2-a]吡啶盐酸盐在光电子器件中具有应用。 其电子特性被用于开发传感器和其他与光相互作用的器件,这些器件用于各种技术应用 .

分子传感:荧光传感器

该化合物的荧光特性使其成为用作荧光传感器的极佳候选者。 这些传感器可以检测环境变化或特定分子的存在,使其在研究和实际应用中都非常有用 .

有机合成:化学反应

最后,咪唑并[1,2-a]吡啶盐酸盐用于有机合成。 它用于缩合、多组分反应、氧化偶联、串联反应、氨基氧化和加氨反应等反应,展示了其作为试剂的多功能性 .

作用机制

Target of Action

Imidazo[1,2-a]pyridine hydrochloride has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It is also used as covalent anticancer agents .

Mode of Action

It is known that the compound interacts with its targets through a process of phosphorylation . The compound may favor a nucleophilic attack if Δωk (or Δf(k)) > 0, whereas if Δωk (or Δf(k)) < 0, the site k may be favored for an electrophilic attack .

Biochemical Pathways

Imidazo[1,2-a]pyridine hydrochloride affects various biochemical pathways. IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a crucial role in the immune response to infection.

Pharmacokinetics

One study indicated that q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of Imidazo[1,2-a]pyridine hydrochloride varies depending on the disease it is used to treat. For instance, in the case of tuberculosis, it can lead to a significant reduction in bacterial load . In the context of cancer, it can inhibit the growth of tumor cells .

Action Environment

The action environment can significantly influence the efficacy and stability of Imidazo[1,2-a]pyridine hydrochloride. For example, it has been used as inhibitors against degradation of metal surface in acidic media . .

安全和危害

Imidazo[1,2-a]pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

未来方向

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of new TB drugs . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of Imidazo[1,2-a]pyridine derivatives . Future developments are expected to be based on the pattern and position of the substitution .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Imidazo[1,2-a]pyridine hydrochloride has a wide spectrum of effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridine hydrochloride is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Imidazo[1,2-a]pyridine hydrochloride change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being explored.

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

Imidazo[1,2-a]pyridine hydrochloride is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact metabolic pathways and interactions are still being studied.

Transport and Distribution

The transport and distribution of Imidazo[1,2-a]pyridine hydrochloride within cells and tissues are complex processes that involve various transporters and binding proteins

属性

IUPAC Name |

imidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.ClH/c1-2-5-9-6-4-8-7(9)3-1;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXJSYJMGKHWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487444 | |

| Record name | Imidazo[1,2-a]pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34167-64-1 | |

| Record name | Imidazo[1,2-a]pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

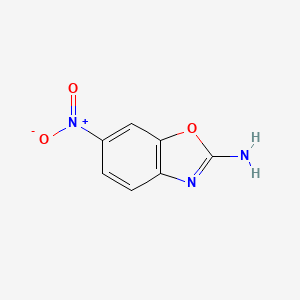

![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)